molecular formula C17H19N3O5S B2560665 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide CAS No. 688055-23-4

3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B2560665
CAS No.: 688055-23-4
M. Wt: 377.42
InChI Key: NCZJASDLRYINOC-UHFFFAOYSA-N
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Description

3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Biochemical Analysis

Biochemical Properties

It is known that CCG-33717 interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

CCG-33717 has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of CCG-33717 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how CCG-33717 exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are areas of active research .

Dosage Effects in Animal Models

The effects of CCG-33717 vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

CCG-33717 is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways that CCG-33717 is involved in are still being identified.

Transport and Distribution

The transport and distribution of CCG-33717 within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and oxygen atoms in the structure allows for oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings and amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activity.

    Quinazoline Derivatives: Have a similar core structure and are used in various therapeutic applications.

Uniqueness

What sets 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-15(18-8-10-2-1-5-23-10)3-4-20-16(22)11-6-13-14(25-9-24-13)7-12(11)19-17(20)26/h6-7,10H,1-5,8-9H2,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZJASDLRYINOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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